molecular formula C4H5BrF2 B596133 3-Bromo-1,1-difluorocyclobutane CAS No. 1310729-91-9

3-Bromo-1,1-difluorocyclobutane

Cat. No.: B596133
CAS No.: 1310729-91-9
M. Wt: 170.985
InChI Key: YBDREFHEOWCFLV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Bromo-1,1-difluorocyclobutane (CAS: 1310729-91-9) is a halogenated cycloalkane with the molecular formula C₄H₅BrF₂ and a molecular weight of 170.98 g/mol . Its IUPAC name derives from the cyclobutane backbone substituted with bromine at position 3 and two fluorine atoms at position 1. The structural conformation features a puckered cyclobutane ring, with bond angles and strain influenced by fluorine’s electronegativity and bromine’s steric bulk.

Key identifiers :

Property Value Source
SMILES C1C(CC1(F)F)Br
InChIKey YBDREFHEOWCFLV-UHFFFAOYSA-N
EC Number 802-229-9

Synonyms include 1-bromo-3,3-difluorocyclobutane and 3-bromo-1,1-difluoro-cyclobutane, reflecting positional isomerism debates in early literature.

Historical Context in Fluorinated Cyclobutane Research

Fluorinated cyclobutanes emerged as critical motifs in organic chemistry following Atkinson’s 1952 synthesis of 1,1-difluorocyclopropanes. The 1979 thermal decomposition study of 1,1-difluorocyclobutane revealed its stability under controlled conditions, laying groundwork for functionalized derivatives. By the 2020s, advances in strain-release chemistry enabled practical access to fluorinated cyclobutane bioisosteres, as demonstrated by the 2025 trifluoromethoxylation of bicyclobutanes.

This compound gained prominence as a versatile intermediate after 2012, with its CAS registration aligning with medicinal chemistry’s push for sp³-rich scaffolds. The 2024 rhodium-catalyzed asymmetric hydroboration of gem-difluorocyclobutenes highlighted its role in accessing chiral fluorinated cyclobutanes.

Significance in Modern Organic Chemistry

This compound bridges synthetic and medicinal chemistry:

  • Conformational Restriction : The puckered cyclobutane restricts rotational freedom, mimicking bioactive conformations in drug candidates.
  • Halogenated Reactivity : Bromine enables cross-coupling (e.g., Suzuki-Miyaura), while fluorines enhance metabolic stability and membrane permeability.
  • Bioisostere Potential : Serves as a saturated analog to aromatic rings, reducing toxicity risks in lead optimization.

Recent applications include:

  • Synthesis of 2,2-difluorocyclobutylamines for central nervous system targets.
  • Preparation of difluorobicyclo[1.1.1]pentanes via strain-release ring expansion.

A 2023 study demonstrated its utility in one-pot syntheses of caged fluorinated structures, achieving 85% yield in palladium-mediated transformations.

Properties

IUPAC Name

3-bromo-1,1-difluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-3-1-4(6,7)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDREFHEOWCFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-91-9
Record name 3-bromo-1,1-difluorocyclobutane
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Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

The cyclobutane core of 3-bromo-1,1-difluorocyclobutane is typically constructed through photochemical or thermal [2+2] cycloaddition reactions. A halogenated alkene, such as 1,2-dibromo-1,2-difluoroethylene, undergoes dimerization under ultraviolet light to yield 1,1-difluorocyclobutane derivatives. Subsequent bromination at the 3-position is achieved using bromine radicals generated via initiators like azobisisobutyronitrile (AIBN) .

Key Reaction Parameters :

  • Temperature : 80–100°C (thermal activation) or ambient conditions (photochemical activation).

  • Solvent : Non-polar media (e.g., hexane or benzene) to stabilize radical intermediates.

  • Yield : 40–60%, limited by competing polymerization side reactions .

Halogenation of 1,1-Difluorocyclobutane

Direct bromination of preformed 1,1-difluorocyclobutane offers a streamlined route. Bromine is introduced selectively at the 3-position using radical initiators or Lewis acid catalysts. For example, aluminum bromide (AlBr₃) facilitates electrophilic aromatic substitution-like mechanisms, directing bromine to the less sterically hindered carbon .

Optimization Insights :

  • Catalyst Loading : 10 mol% AlBr₃ maximizes regioselectivity while minimizing ring-opening byproducts.

  • Reaction Time : 12–24 hours under reflux conditions in dichloromethane.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 15:1) isolates the product in 55–70% yield .

Ring-Opening/Ring-Closing Strategies

Innovative methodologies leverage strained bicyclic precursors. For instance, norbornene derivatives undergo ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, followed by bromofluorination to install the desired substituents. This approach benefits from high stereochemical control but requires specialized catalysts .

Industrial Considerations :

  • Catalyst Cost : Ruthenium-based catalysts (e.g., Grubbs III) increase production expenses.

  • Scalability : Continuous flow systems improve throughput and reduce decomposition risks .

Radical Multicomponent Reactions

Recent advances employ photocatalyzed radical cascades to assemble the cyclobutane ring and introduce halogens simultaneously. A notable example utilizes iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to mediate the coupling of propellane, bromobenzaldehyde, and difluorocyclobutane carboxylates .

Mechanistic Highlights :

  • Initiation : Visible light excites the photocatalyst, generating a radical species from the propellane.

  • Propagation : Radical addition to bromobenzaldehyde forms a carbon-centered intermediate, which cyclizes with a difluorocyclobutane derivative.

  • Termination : Reductive elimination yields this compound with 60–75% efficiency .

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability Cost
[2+2] Cycloaddition40–60ModerateLow$
Direct Bromination55–70LowHigh$$
Fluorination of Alcohol65–80HighModerate$$$
Radical Multicomponent60–75HighLow$$$$

Key: $ = Low cost, $$$$ = High cost

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1-difluorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like ethanol or water.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used in non-polar solvents like tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

    Substitution: Products include 3-hydroxy-1,1-difluorocyclobutane and 3-amino-1,1-difluorocyclobutane.

    Elimination: Products include 1,1-difluorocyclobutene.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Bromo-1,1-difluorocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-difluorocyclobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

3-Bromo-1,1,1-trifluoroacetone

Molecular Formula : C₃H₂BrF₃O
CAS Number : 431-35-6
Boiling Point : 86°C
Applications : Protein modification reagent (e.g., SPM-1 metallo-β-lactamase studies) .

Property 3-Bromo-1,1-difluorocyclobutane 3-Bromo-1,1,1-trifluoroacetone
Molecular Weight 170.98 g/mol 192.96 g/mol
Halogen Substitution 1 Br, 2 F 1 Br, 3 F, 1 ketone O
Reactivity Ring-opening substitutions Thiol-reactive trifluoromethyl probe
Regulatory Status Not restricted Limited toxicity data

Key Differences : The ketone group in trifluoroacetone enhances electrophilicity, enabling covalent modifications of proteins, whereas the cyclobutane derivative’s ring strain favors nucleophilic substitutions .

3-Bromo-1,1,1-trifluoro-2-propanol (BTFP)

Molecular Formula : C₃H₄BrF₃O
CAS Number : 431-34-5
Boiling Point : 124.5°C
Applications : Fungicide precursor and thiol-reactive probe .

Property This compound 3-Bromo-1,1,1-trifluoro-2-propanol
Functional Group Cyclobutane Secondary alcohol
Fluorine Count 2 3
Synthetic Utility Sulfonate synthesis Hydrate formation for biocides

Key Differences : BTFP’s hydroxyl group enables hydrogen bonding and solubility in polar solvents, contrasting with the hydrophobic cyclobutane derivative. BTFP’s trifluoromethyl group also enhances metabolic stability in agrochemical applications .

3-Bromo-1,1-difluoro-2-propanol

Molecular Formula : C₃H₅BrF₂O
CAS Number : 2058331-75-0
Molecular Weight : 174.97 g/mol .

Property This compound 3-Bromo-1,1-difluoro-2-propanol
Structure Cyclic Linear with hydroxyl group
Ring Strain High (cyclobutane) None
Reactivity Ring-opening dominant Alcohol-mediated reactions

Key Differences: The linear structure of 3-bromo-1,1-difluoro-2-propanol eliminates ring strain, reducing propensity for ring-opening reactions. Its hydroxyl group facilitates esterification or oxidation pathways .

3-Bromo-1,1,1-trifluoropropane (HBFC)

CAS Number : 460-32-2
Regulatory Status : Prohibited (0.1% limit) under halogenated solvent regulations .

Property This compound 3-Bromo-1,1,1-trifluoropropane
Substituents Cyclobutane, 2 F, 1 Br Propane, 3 F, 1 Br
Applications Organic synthesis Restricted solvent
Toxicity No data High (prohibited)

Key Differences : The propane derivative’s linear structure and higher fluorine content correlate with environmental persistence, leading to regulatory restrictions absent for the cyclobutane analog .

Data Table: Comparative Overview

Compound Molecular Formula Boiling Point (°C) Key Application Regulatory Status
This compound C₄H₅BrF₂ Not reported Organic synthesis Unrestricted
3-Bromo-1,1,1-trifluoroacetone C₃H₂BrF₃O 86 Protein modification Limited data
3-Bromo-1,1,1-trifluoro-2-propanol C₃H₄BrF₃O 124.5 Fungicide synthesis Unrestricted
3-Bromo-1,1-difluoro-2-propanol C₃H₅BrF₂O Not reported Specialty alcohol Unrestricted
3-Bromo-1,1,1-trifluoropropane (HBFC) C₃H₄BrF₃ Not reported Solvent (restricted) Prohibited

Biological Activity

3-Bromo-1,1-difluorocyclobutane is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its biological activity and potential applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant case studies.

  • Molecular Formula : C4_4H5_5BrF2_2
  • Molecular Weight : 170.98 g/mol
  • CAS Number : 1310729-91-9
  • Structure : The compound features a cyclobutane ring with bromine and difluoromethyl substituents.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

  • Hydrogen Bonding : The bromine and fluorine atoms can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Metabolic Transformation : The compound may undergo metabolic changes within biological systems, leading to the formation of active metabolites that exhibit specific biological effects .
  • Reactivity : Its unique reactivity profile allows it to participate in substitution and elimination reactions, which can be harnessed for drug development purposes .

Medicinal Chemistry

Research has indicated that this compound can serve as a precursor in the synthesis of various pharmaceuticals. Its derivatives have shown potential in drug discovery due to their unique interactions with biological targets. Notably, compounds derived from this structure have been investigated for their anticancer properties and as potential inhibitors of specific enzymes involved in disease pathways .

Case Studies

  • Anticancer Activity : A study explored the synthesis of derivatives from this compound that exhibited selective cytotoxicity against cancer cell lines. These derivatives showed enhanced activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in modulating biological effects .
  • Enzyme Inhibition : Another research effort focused on evaluating the inhibitory effects of synthesized compounds based on this compound on specific enzymes related to metabolic disorders. The results indicated significant inhibition rates, highlighting the potential for developing therapeutic agents targeting these enzymes .

Comparative Analysis

A comparison with similar compounds reveals the unique advantages offered by this compound:

Compound NameKey FeaturesBiological Activity
1-Bromo-3,3-difluorocyclobutaneSimilar structure but lacks unique reactivityLimited compared to 3-Br
3-Chloro-1,1-difluorocyclobutaneChlorine instead of bromineDifferent interaction profile
3-Iodo-1,1-difluorocyclobutaneIodine substitution affects reactivityPotentially more reactive

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions:

  • Bromination and Fluorination : The compound can be synthesized via bromination of cyclobutane derivatives in the presence of fluorinating agents under controlled conditions. This process is often conducted in an inert atmosphere to minimize side reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-bromo-1,1-difluorocyclobutane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated cyclobutanes like this compound typically involves halogenation or fluorination of cyclobutane precursors. For example, bromination of 1,1-difluorocyclobutane derivatives under radical or electrophilic conditions may yield the target compound. Reaction optimization should focus on temperature control (e.g., 0–25°C to prevent side reactions) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Purity (>98%) is achievable via fractional distillation or column chromatography . Comparative studies with analogous compounds (e.g., 3-Bromo-1,1-difluoro-2-propanone hydrate) suggest that solvent polarity and catalysts (e.g., Lewis acids) significantly impact reaction efficiency .

Q. How is this compound characterized spectroscopically, and what analytical techniques are critical for validation?

  • Methodological Answer : Key characterization methods include:

  • ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (e.g., chemical shifts between -80 to -120 ppm for CF₂ groups).
  • GC-MS : For molecular weight verification (m/z ~174 for C₄H₅BrF₂) and purity assessment.
  • IR Spectroscopy : Identification of C-F stretches (~1100–1250 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
    Cross-validation with elemental analysis (C, H, Br, F) ensures structural integrity. Reference data from similar compounds, such as 3-Bromo-1,1,1-trifluoroacetone, can aid spectral interpretation .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light and moisture, requiring storage in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can assess degradation pathways, such as hydrolysis or dehalogenation. Decomposition products (e.g., HF or cyclobutene derivatives) should be monitored via TLC or HPLC. Safety protocols from related bromo-fluorinated compounds recommend using fume hoods and PPE due to potential toxicity .

Advanced Research Questions

Q. How can researchers optimize substitution reactions involving the bromine atom in this compound for diverse functionalization?

  • Methodological Answer : The bromine atom serves as a versatile site for nucleophilic substitution (SN2) or cross-coupling reactions (e.g., Suzuki-Miyaura). Key parameters:

  • Nucleophiles : Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to enhance reactivity with amines or thiols.
  • Catalysts : Pd(PPh₃)₄ or NiCl₂(dppe) for coupling with aryl/vinyl boronic acids.
    Low yields (<50%) may arise from steric hindrance due to the cyclobutane ring; microwave-assisted synthesis or high-pressure conditions can improve efficiency. Comparative studies with 3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide highlight the role of electronic effects from fluorine substituents in directing reactivity .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict reaction pathways. For example:

  • Electrophilic Attacks : Fluorine’s electron-withdrawing effect directs electrophiles to the bromine-bearing carbon.
  • Ring Strain Analysis : The cyclobutane ring’s angle strain (≈90°) influences bond dissociation energies (BDEs) for bromine.
    Software like Gaussian or ORCA, combined with molecular dynamics simulations, can validate experimental observations, such as competing elimination pathways in basic conditions .

Q. How do structural modifications of this compound impact its physicochemical properties and bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like:

CompoundMolecular FormulaKey FeatureReactivity Trend
This compoundC₄H₅BrF₂Compact ring, high polarityModerate nucleophilicity
3-Bromo-1,1,1-trifluoroacetoneC₃H₂BrF₃OTrifluoromethyl groupEnhanced electrophilicity
3-Bromo-2-fluoropropanamideC₃H₄BrFNOAmide functionalityHydrogen-bonding capacity
Fluorine’s electronegativity increases metabolic stability, while bromine’s size affects steric interactions in enzyme binding. In vitro assays (e.g., cytochrome P450 inhibition) and logP measurements quantify bioavailability .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Large-scale reactions risk racemization or ring-opening due to prolonged heating. Mitigation strategies:

  • Flow Chemistry : Continuous reactors minimize thermal degradation.
  • Chiral Catalysts : Use of (R)-BINAP or Jacobsen catalysts to preserve stereochemistry during substitutions.
    Process analytical technology (PAT), such as in-line FTIR, monitors intermediate stability. Case studies from deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d₃) demonstrate scalability challenges in fluorine handling .

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